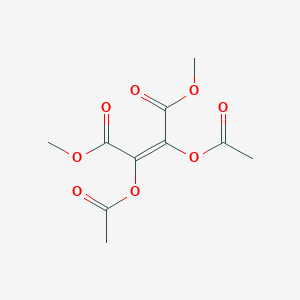

Dimethyl diacetoxyfumarate

Descripción general

Descripción

Dimethyl diacetoxyfumarate, commonly referred to as dimethyl fumarate (DMF), is a fumaric acid ester that has gained significant attention due to its therapeutic applications in autoimmune diseases such as multiple sclerosis (MS) and psoriasis. The compound has been the subject of various studies aiming to elucidate its mechanism of action, synthesis, molecular structure, chemical reactions, and physical and chemical properties.

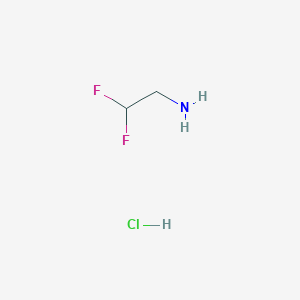

Synthesis Analysis

The synthesis of DMF has been explored in the context of process intensification strategies. A continuous-flow synthesis method for DMF has been developed, providing a cascade methodology that achieves the synthesis in short reaction times and quantitative yields. This approach highlights the potential for efficient and scalable production of DMF, which is crucial given its role as a powerful small molecule in the treatment of psoriasis and multiple sclerosis .

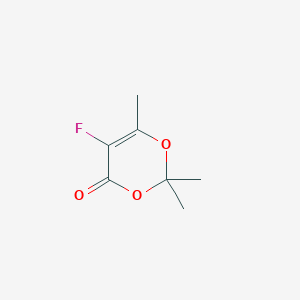

Molecular Structure Analysis

The molecular structure of DMF has been studied through vibrational spectra, including infrared and Raman spectroscopy. These studies have revealed the presence of different conformers of DMF, namely the trans-trans and trans-cis conformers. The solid-state spectra are consistent with the trans-trans conformation, while additional bands observed in the liquid and vapor phases suggest the presence of the trans-cis conformer. The observed frequencies have been assigned based on molecular symmetries, contributing to a deeper understanding of the structural dynamics of DMF .

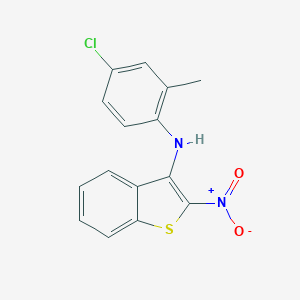

Chemical Reactions Analysis

DMF has been shown to participate in various chemical reactions, particularly as an electrophilic reagent. It has been used for the synthesis of itaconate ester derivatives and has proven to be an efficient intermediate for the selective synthesis of dimethyl 3-alkyl itaconates and 2-alkyl 3-carbomethoxy-γ-lactams. These reactions highlight the versatility of DMF as a reagent in organic synthesis, with potential applications in the development of new pharmaceutical compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF have been extensively studied due to its pharmacological significance. DMF is known to modify cysteine residues in proteins, which is thought to be a key aspect of its mechanism of action in treating autoimmune diseases. It has been shown to induce apoptosis in various cancer cell lines by inhibiting NF-κB nuclear translocation and down-regulating anti-apoptotic proteins. Additionally, DMF has been found to suppress immune responses through pathways such as the Nrf2-Keap1 pathway and the HCA2/GPR109A pathway, leading to anti-inflammatory effects .

Aplicaciones Científicas De Investigación

Cancer Research

Dimethyl fumarate (DMF), closely related to Dimethyl diacetoxyfumarate, has shown potential in cancer research. A study by Xie et al. (2015) demonstrated that DMF induces necroptosis in colon cancer cells through a pathway involving glutathione depletion, reactive oxygen species increase, and MAPKs activation (Xie et al., 2015).

Neurological Disorders

DMF has been extensively studied for its role in multiple sclerosis (MS). Kihara et al. (2015) reported that DMF inhibits the expression of integrin α4 in MS models, offering an alternative mechanism for its efficacy in MS (Kihara et al., 2015). Another study by Linker and Gold (2013) discussed DMF's mode of action in MS, highlighting its immunomodulatory effects and activation of antioxidative response pathways (Linker & Gold, 2013).

Neuroprotection

DMF's neuroprotective potential was explored by Krämer et al. (2017) in the context of traumatic brain injury. Their study indicated that DMF treatment post-injury prevents depletion of antioxidative brain glutathione and confers neuroprotection (Krämer et al., 2017).

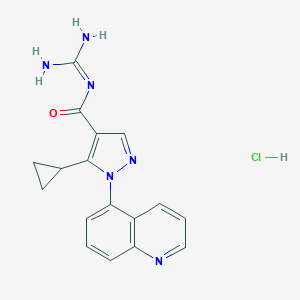

Immunomodulatory Effects

The immunomodulatory effects of DMF have been a focus of research, particularly in the treatment of autoimmune diseases. Hosseini et al. (2018) discussed how DMF affects various immune cells and can modulate both the naive and adaptive immune systems (Hosseini et al., 2018).

Metabolic Pathways

Kornberg et al. (2018) explored how DMF targets GAPDH and aerobic glycolysis, modulating immunity by down-regulating aerobic glycolysis in myeloid and lymphoid cells (Kornberg et al., 2018).

Cytoprotection

A study by Brennan et al. (2017) revealed that DMF, via its metabolite monomethyl fumarate, can induce cytoprotection in human astrocytes, functioning through an OSGIN1-dependent mechanism (Brennan et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

dimethyl (E)-2,3-diacetyloxybut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGXGEHGPYWBDK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/C(=C(\C(=O)OC)/OC(=O)C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl diacetoxyfumarate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

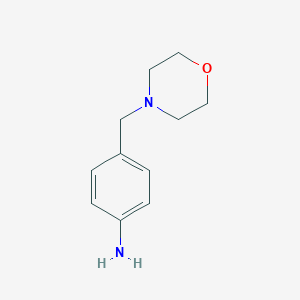

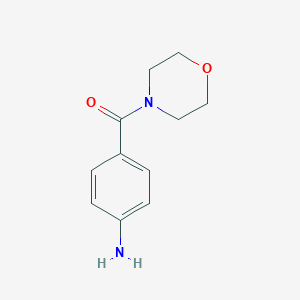

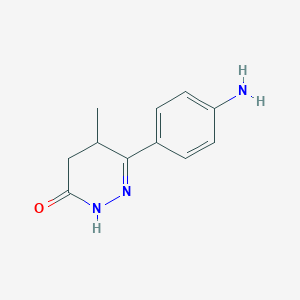

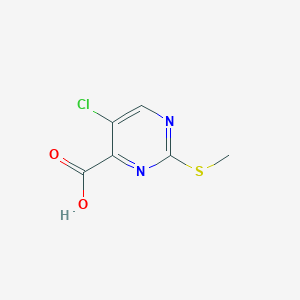

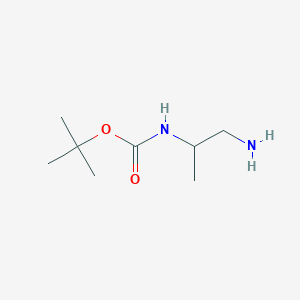

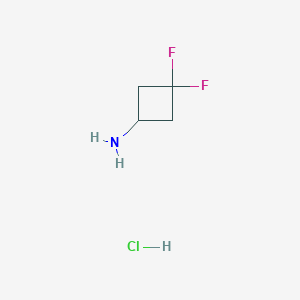

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)